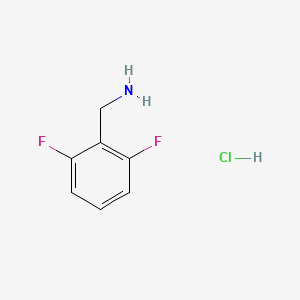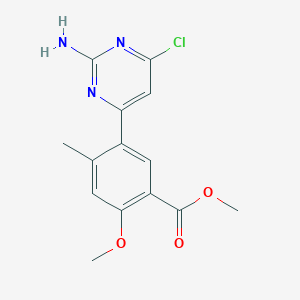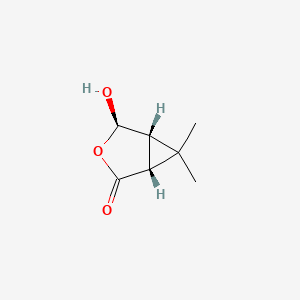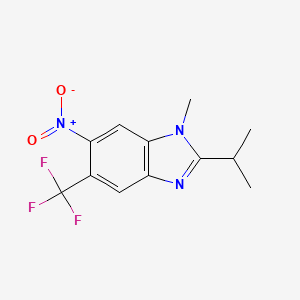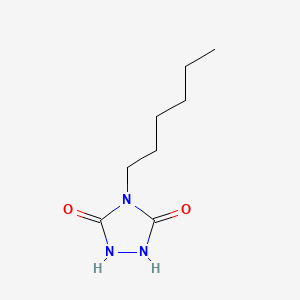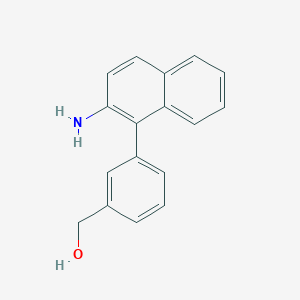
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol
Overview
Description
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound that features a hydroxyl group attached to a phenyl ring, which is further connected to a naphthalene ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Friedel-Crafts Alkylation: 2-Aminonaphthalene undergoes Friedel-Crafts alkylation with benzyl chloride to form 3-(2-aminonaphthalen-1-yl)phenylmethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3-(2-aminonaphthalen-1-yl)benzophenone.
Reduction: Formation of 3-(2-aminonaphthalen-1-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(2-Aminonaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminonaphthalen-1-yl)benzophenone
- 3-(2-Aminonaphthalen-1-yl)phenylmethane
- 2-(2-Aminonaphthalen-1-yl)phenol
Uniqueness
(3-(2-Aminonaphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[3-(2-aminonaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c18-16-9-8-13-5-1-2-7-15(13)17(16)14-6-3-4-12(10-14)11-19/h1-10,19H,11,18H2 |
InChI Key |
NRRGRDJNKMTYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
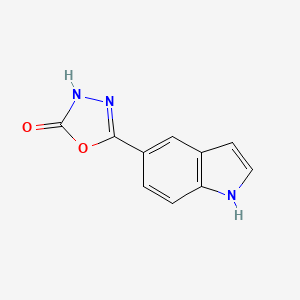
![methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
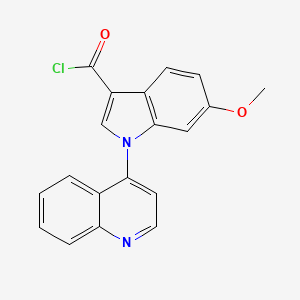

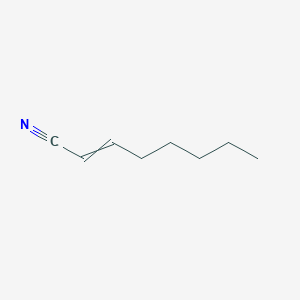
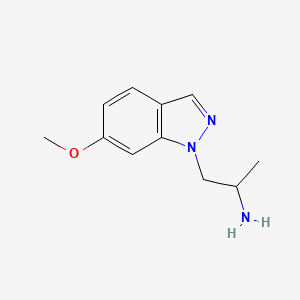
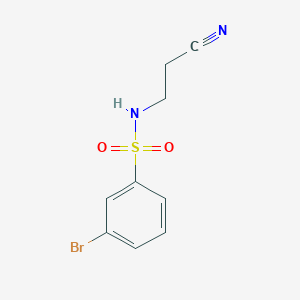
![4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine](/img/structure/B8582524.png)

